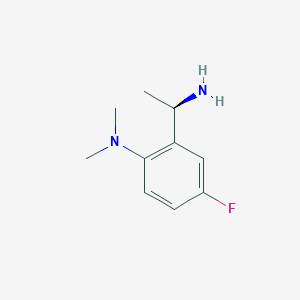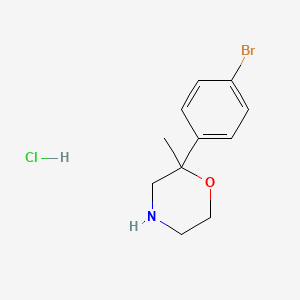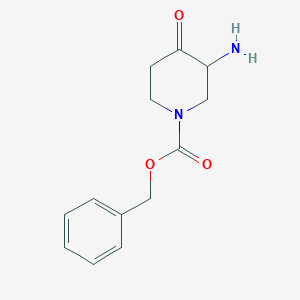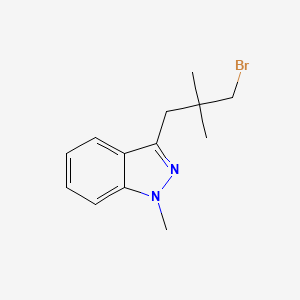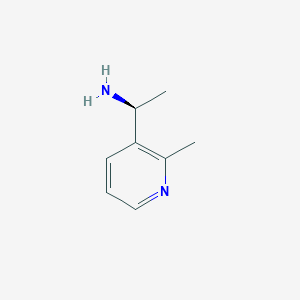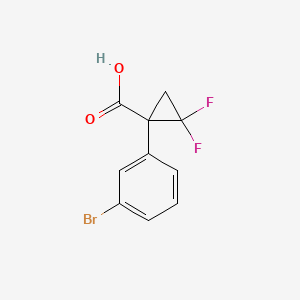
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrF2O2 This compound features a cyclopropane ring substituted with a bromophenyl group and two fluorine atoms, making it a unique structure in organic chemistry
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and difluorocarbene precursors.
Cyclopropanation: The key step involves the cyclopropanation reaction, where the difluorocarbene is generated in situ and reacts with the 3-bromobenzaldehyde to form the cyclopropane ring.
Chemical Reactions Analysis
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as fluorinated polymers.
Chemical Biology: Researchers use this compound to study the effects of fluorinated and brominated substituents on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
1-(3-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid can be compared with similar compounds, such as:
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid: This compound lacks the fluorine atoms, making it less stable and potentially less bioactive.
1-(3-Chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid: The chlorine atom can alter the compound’s reactivity and biological activity compared to the bromine-substituted analogue.
1-(3-Fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid: This compound has a fluorine atom instead of bromine, which can affect its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of bromine and fluorine substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7BrF2O2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7BrF2O2/c11-7-3-1-2-6(4-7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15) |
InChI Key |
MHGFBZRQYKCJIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


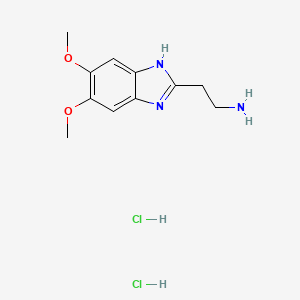

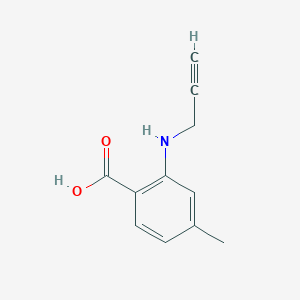
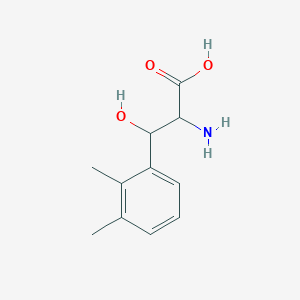

![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)

